Benzenamine, N,N-diethyl-2-methoxy-
Description
Benzenamine, N,N-diethyl-2-methoxy- (CAS No. 64346-70-9) is a substituted aniline derivative with a methoxy group at the 2-position and diethylamino groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO, yielding a molecular weight of 179.26 g/mol. This compound belongs to the class of aromatic amines, which are widely used in pharmaceuticals, agrochemicals, and materials science. The methoxy group enhances electron density in the aromatic ring, while the diethyl substituents influence steric and electronic properties, affecting reactivity and biological activity.
Properties
CAS No. |
64346-70-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-8-6-7-9-11(10)13-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
GUJDZOJYUAUENA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methoxybenzenamine (o-Anisidine)
- Structure: C₇H₉NO, molecular weight 123.15 g/mol (simpler structure without alkylation at the nitrogen).
- Key Differences: Substituents: Lacks N,N-diethyl groups, making it less sterically hindered and more polar. Applications: Primarily used in dye synthesis and as a corrosion inhibitor. Toxicity: Known carcinogen (Category 1B under EU CLP).
- Synthesis : Prepared via direct methoxylation of aniline, unlike the diethyl derivative, which requires alkylation steps.
2-Methoxy-N,N-Dimethylbenzenamine
- Structure: C₉H₁₃NO, molecular weight 151.20 g/mol.
- Thermodynamics: Lower molecular weight and reduced hydrophobicity may result in distinct partition coefficients (logP) and vapor pressure. Synthesis: Achieved via methylation of 2-methoxybenzenamine using methyl halides, whereas diethylation requires longer-chain alkylating agents (e.g., 1-iodoethane).
N,N-Diethyl-3-Methylbenzamide
- Structure: C₁₂H₁₇NO, molecular weight 191.27 g/mol.
- Key Differences: Functional Groups: Contains a benzamide backbone instead of an aniline core, altering electronic properties and hydrogen-bonding capacity. Applications: Used as an insect repellent (e.g., DEET), highlighting the role of diethylamino groups in enhancing lipid solubility and bioactivity.
Physicochemical and Pharmacological Insights
Lipophilicity and Bioavailability
Thermochemical Stability
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